molecular formula C18H18ClN3O2S B2895504 N-(5-(3-chloro-4-methylbenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide CAS No. 780818-95-3

N-(5-(3-chloro-4-methylbenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide

Cat. No. B2895504
CAS RN: 780818-95-3
M. Wt: 375.87
InChI Key: SFHQVWHTFUTQPU-UHFFFAOYSA-N
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Description

N-(5-(3-chloro-4-methylbenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Anticonvulsant Activities

Compounds with heterocyclic and acetamide groups have been evaluated for their anticonvulsant activities. Specifically, alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives have shown outstanding activity in maximal electroshock-induced seizure (MES) tests in mice, with certain analogues offering excellent protection against MES-induced seizures, rivalling phenytoin in efficacy (Kohn et al., 1993).

Antitumor Activity Evaluation

Derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide bearing different heterocyclic ring systems have been synthesized and screened for their potential antitumor activity. Some compounds exhibited considerable anticancer activity against various cancer cell lines, highlighting the importance of structural modification in enhancing biological activity (Yurttaş et al., 2015).

Antimicrobial Effects

Research has also explored the antimicrobial activities of compounds containing acetamide and heterocyclic substituents. For instance, N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized and showed broad-spectrum antibacterial activity against various microorganisms, indicating their potential as new antibacterial agents (Bhoi et al., 2015).

properties

IUPAC Name

N-[5-[(3-chloro-4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-(furan-2-ylmethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c1-12-4-5-13(8-16(12)19)7-15-10-21-18(25-15)22-17(23)11-20-9-14-3-2-6-24-14/h2-6,8,10,20H,7,9,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHQVWHTFUTQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)CNCC3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3-chloro-4-methylbenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide

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